molecular formula C13H10N4O4S B2626293 N-(3-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 532965-45-0

N-(3-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B2626293
M. Wt: 318.31
InChI Key: VMCUJBIBIDWMGP-UHFFFAOYSA-N
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Description

“N-(3-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a derivative of pyrimidine . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the synthesized compounds were confirmed by various spectrometric techniques like IR, 1H NMR, mass, and elemental analysis .


Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Synthetic versatility of pyrimidine allows generation of structurally diverse derivatives which includes analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen and substitutions at of carbon at 2, 4, 5, and 6 positions .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .

Scientific Research Applications

Biologically Significant Pyrimidine Derivatives

Compounds containing heteroatoms, including N-heterocycles such as thiazole and pyrimidine derivatives, play a crucial role in organic chemistry due to their extensive biological and medicinal applications. These derivatives are widely recognized for their versatility as optical sensors and for their significant biological activities, including their potential as exquisite sensing materials. The ability of pyrimidine derivatives to form coordination as well as hydrogen bonds makes them ideal for use as sensing probes, highlighting their importance in both biological sensing and medicinal applications (Jindal & Kaur, 2021).

Role in Optoelectronic Materials

Quinazolines and pyrimidines are integral to medicinal chemistry, known for their broad spectrum of biological activities. Their incorporation into π-extended conjugated systems has shown significant value for creating novel optoelectronic materials. These derivatives have been utilized in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors, highlighting their critical role in the development of new materials for organic light-emitting diodes and other optoelectronic devices (Lipunova et al., 2018).

Therapeutic Applications

The therapeutic potential of nitazoxanide, a nitrothiazole derivative, has been explored in various infectious conditions and diseases. Its wide range of applications as antiprotozoal, anthelmintic, and antiviral against different types of bacteria, parasites, and certain viruses underscores the versatility of thiazole derivatives in medicinal applications. This highlights the ongoing research into repurposing existing drugs for new therapeutic uses, including the treatment of coronavirus symptoms, showcasing the adaptability and broad potential of these compounds in addressing a range of health issues (Bharti et al., 2021).

Antitumor Activity

Imidazole derivatives, including those with thiazole and pyrimidine rings, have shown promising antitumor activities. These compounds, due to their structural versatility and biological activities, are being explored for new antitumor drugs. The ongoing research into these derivatives for their potential in cancer treatment further emphasizes the significance of pyrimidine-based compounds in developing novel therapeutic agents (Iradyan et al., 2009).

Future Directions

The future directions in the research of pyrimidine derivatives involve the development of more potent and efficacious drugs with pyrimidine scaffold . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

N-(3-nitrophenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O4S/c18-11(15-8-2-1-3-9(6-8)17(20)21)10-7-14-13-16(12(10)19)4-5-22-13/h1-3,6-7H,4-5H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMCUJBIBIDWMGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC=C(C(=O)N21)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

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